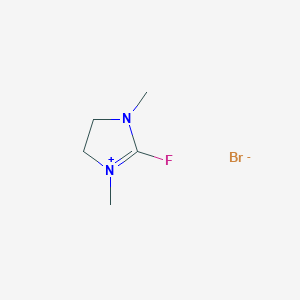

![molecular formula C11H13F3N2O B3040946 N,N-dimethyl-N'-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide CAS No. 255872-82-3](/img/structure/B3040946.png)

N,N-dimethyl-N'-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide

Overview

Description

Synthesis Analysis

The synthesis of compounds like DMTF often involves the use of trifluoromethoxy groups, which are finding increased utility as a substituent in bioactives . When the amino function is protected instead of a BOC group by a silyl group, 3-trifluoromethoxy-N-(trimethylsilyl)aniline is metalated in position 2 .Molecular Structure Analysis

The molecular structure of DMTF can be represented by the formula C10H12F3NO . The IUPAC name for this compound is N,N-dimethyl [2- (trifluoromethoxy)phenyl]methanamine .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N,N-dimethyl-N’-[2-(trifluoromethoxy)benzyl]iminoformamide, also known as N,N-dimethyl-N’-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide:

Pharmaceuticals

This compound is utilized in the development of novel pharmaceuticals due to its unique chemical properties. Its trifluoromethoxy group enhances the metabolic stability and bioavailability of drug candidates. Researchers have explored its potential as a building block in the synthesis of various therapeutic agents, including antiviral and anticancer drugs .

Agrochemicals

In the field of agrochemicals, N,N-dimethyl-N’-[2-(trifluoromethoxy)benzyl]iminoformamide is used to synthesize new pesticides and herbicides. Its fluorinated structure contributes to the increased efficacy and environmental stability of these compounds, making them more effective in protecting crops from pests and diseases .

Advanced Materials

This compound is also significant in the development of advanced materials. Its incorporation into polymers and other materials can enhance their thermal stability, chemical resistance, and mechanical properties. This makes it valuable in the production of high-performance materials for various industrial applications .

Organic Synthesis

In organic synthesis, N,N-dimethyl-N’-[2-(trifluoromethoxy)benzyl]iminoformamide serves as a versatile intermediate. It is used in the formation of complex molecules through reactions such as cyclization, amination, and formylation. Its ability to introduce trifluoromethoxy groups into organic molecules is particularly valuable for creating compounds with unique chemical and physical properties .

Catalysis

The compound is employed in catalytic processes, particularly in the field of homogeneous catalysis. Its structure allows it to act as a ligand in metal-catalyzed reactions, facilitating the formation of desired products with high selectivity and efficiency. This application is crucial in the synthesis of fine chemicals and pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential to modulate biological targets. Its unique structure allows it to interact with enzymes and receptors in ways that can lead to the development of new therapeutic agents. Studies have shown its promise in the design of enzyme inhibitors and receptor modulators .

Environmental Chemistry

N,N-dimethyl-N’-[2-(trifluoromethoxy)benzyl]iminoformamide is also explored in environmental chemistry for its potential to degrade pollutants. Its reactive nature can be harnessed to break down harmful substances in the environment, contributing to pollution control and remediation efforts .

Material Science

In material science, this compound is used to create coatings and surface treatments that enhance the durability and functionality of materials. Its incorporation into coatings can improve resistance to corrosion, wear, and chemical attack, making it valuable in various industrial applications .

properties

IUPAC Name |

N,N-dimethyl-N'-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c1-16(2)8-15-7-9-5-3-4-6-10(9)17-11(12,13)14/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGFCKNYXGAXCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NCC1=CC=CC=C1OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-N'-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate](/img/structure/B3040863.png)

![N1-(2-bromoethyl)-2-methyl-2-{[5-(trifluoromethyl)-2-pyridyl]sulphonyl}propanamide](/img/structure/B3040869.png)

![2-[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylethanol](/img/structure/B3040871.png)

![N2-[4-chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridyl]carbonyl}amino)-5-fluorophenyl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3040878.png)

![4-chloro-5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole](/img/structure/B3040879.png)

![5-methyl-4-nitro-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole](/img/structure/B3040880.png)